((4-Methylcyclohexyl)methyl)hydrazine
Description
((4-Methylcyclohexyl)methyl)hydrazine is a cyclohexane-substituted hydrazine derivative characterized by a methyl group attached to the 4-position of the cyclohexyl ring, which is further linked to a hydrazine moiety via a methylene bridge.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(4-methylcyclohexyl)methylhydrazine |
InChI |
InChI=1S/C8H18N2/c1-7-2-4-8(5-3-7)6-10-9/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
WOJHDRWDCJGWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Substituent Features | Key Properties/Applications |
|---|---|---|---|
| ((4-Methylcyclohexyl)methyl)hydrazine | C₈H₁₈N₂ | 4-Methylcyclohexylmethyl group | Potential lipophilicity for drug design |
| 1-(4-Ethylcyclohexyl)hydrazine | C₈H₁₈N₂ | 4-Ethylcyclohexyl group | Higher steric bulk than methyl derivative |
| (4-Methoxy-3-methylphenyl)hydrazine | C₈H₁₂N₂O | Methoxy and methyl groups on phenyl ring | Electron-rich aromatic system for reactivity |
| [(2,4-Dichlorophenyl)methyl]hydrazine | C₇H₇Cl₂N₂ | Electron-withdrawing Cl substituents | Enhanced reactivity in alkylation |
| (4-Methoxybenzyl)hydrazine hydrochloride | C₈H₁₁ClN₂O | Benzyl group with methoxy substituent | Salt form improves solubility/stability |
Key Observations :
- Cyclohexyl vs. Phenyl Rings : Cyclohexyl derivatives (e.g., this compound) exhibit higher conformational flexibility and lipophilicity compared to rigid aromatic counterparts like (4-methoxyphenyl)hydrazine, which may enhance membrane permeability in biological systems .
- Substituent Effects : Electron-donating groups (e.g., methoxy in (4-Methoxybenzyl)hydrazine) increase nucleophilicity, while electron-withdrawing groups (e.g., Cl in [(2,4-Dichlorophenyl)methyl]hydrazine) may enhance electrophilic reactivity .
Reactivity Trends :
- Nucleophilic Substitution : Hydrazine derivatives with electron-rich aromatic systems (e.g., methoxy-substituted compounds) undergo faster nucleophilic attacks in reactions with carbonyl groups or alkyl halides .
- Steric Hindrance : Cyclohexylmethyl groups may impede reactions at the hydrazine nitrogen, as seen in the reformation of amidrazones instead of cyclized products under certain conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
